4-tert-Butyl-3-pyridin-4-yl-phenylamine
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Overview
Description
4-tert-Butyl-3-pyridin-4-yl-phenylamine is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-pyridin-4-yl-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tert-butyl-phenyl intermediate: This step involves the alkylation of phenylamine with tert-butyl chloride in the presence of a base such as potassium carbonate.
Coupling with pyridine: The intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient catalysts and greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-pyridin-4-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or N-oxide derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
4-tert-Butyl-3-pyridin-4-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3-pyridin-4-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-3-phenyl-1H-pyrazol-4-yl pyridine: This compound shares structural similarities but features a pyrazole ring instead of a phenylamine group.
4-(Pyridin-4-yl)aniline: This compound is structurally similar but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-3-pyridin-4-yl-phenylamine is unique due to the presence of both the tert-butyl and pyridine groups, which confer distinct chemical and physical properties. These structural features enhance its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H18N2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-tert-butyl-3-pyridin-4-ylaniline |
InChI |
InChI=1S/C15H18N2/c1-15(2,3)14-5-4-12(16)10-13(14)11-6-8-17-9-7-11/h4-10H,16H2,1-3H3 |
InChI Key |
IATYMJPSGLOWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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